4-Amino-N-(3-aminophenyl)benzamide chemical properties
4-Amino-N-(3-aminophenyl)benzamide chemical properties
An In-depth Technical Guide to 4-Amino-N-(3-aminophenyl)benzamide: Properties, Synthesis, and Applications in Drug Discovery
Introduction
4-Amino-N-(3-aminophenyl)benzamide is a versatile bifunctional molecule belonging to the benzamide class of compounds. Its structure, featuring a central amide linkage flanked by two aminophenyl rings, provides a rigid yet adaptable scaffold that is of significant interest to researchers in medicinal chemistry and materials science. The presence of two primary aromatic amine groups and a central amide bond offers multiple points for hydrogen bonding and chemical modification, making it a valuable building block for the synthesis of more complex molecules and a compelling fragment for use in drug discovery campaigns.
This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 4-Amino-N-(3-aminophenyl)benzamide, with a focus on its relevance to drug development professionals. We will delve into its core physicochemical characteristics, outline a representative synthetic protocol, and explore its utility as a scaffold for developing targeted therapeutics, supported by established methodologies in biophysical screening.
Chemical Identity and Physicochemical Properties
The foundational step in utilizing any chemical compound is a thorough understanding of its fundamental identity and physical characteristics.
1.1. Core Chemical Data
| Identifier | Value | Source |
| IUPAC Name | 4-amino-N-(3-aminophenyl)benzamide | [1] |
| CAS Number | 2657-85-4 | [1] |
| Molecular Formula | C₁₃H₁₃N₃O | [1] |
| Molecular Weight | 227.27 g/mol | [1] |
| Canonical SMILES | C1=CC(=CC=C1C(=O)NC2=CC=CC(=C2)N)N | N/A |
| Chemical Structure | ![]() | N/A |
1.2. Physicochemical Data
Comprehensive experimental data for 4-Amino-N-(3-aminophenyl)benzamide is not extensively reported in publicly available literature. The following table includes data for the closely related compound, 4-aminobenzamide, to provide a contextual baseline for expected properties. Researchers should determine these values experimentally for the specific compound of interest.
| Property | Value (for 4-aminobenzamide) | Source |
| Melting Point | 181-184 °C | [2] |
| Boiling Point | 349 °C | [2] |
| Solubility | Slightly soluble in water; Soluble in ethanol and diethyl ether.[2][3] | [2][3] |
| logP | -0.38 to -0.4 | [4][5] |
| Appearance | Expected to be an off-white or beige crystalline solid.[3] | [3] |
Synthesis and Reactivity
The synthesis of 4-Amino-N-(3-aminophenyl)benzamide can be achieved through standard amidation reactions common in organic chemistry. A logical and efficient approach involves the coupling of a protected aminobenzoyl derivative with an aminophenyl partner, followed by a deprotection step.
2.1. Proposed Synthetic Workflow
A robust method for synthesizing the title compound is the reaction of 4-nitrobenzoyl chloride with 1,3-diaminobenzene (m-phenylenediamine), followed by the reduction of the nitro group to a primary amine. This two-step process is generally high-yielding and utilizes common laboratory reagents.
Caption: Proposed two-step synthesis of 4-Amino-N-(3-aminophenyl)benzamide.
2.2. Experimental Protocol: Synthesis
This protocol is a representative procedure based on established methods for benzamide synthesis.[6][7]
Step 1: N-(3-Aminophenyl)-4-nitrobenzamide Synthesis
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In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve m-phenylenediamine (1.1 equivalents) in dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
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In a separate flask, dissolve 4-nitrobenzoyl chloride (1.0 equivalent) in DCM.
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Add the 4-nitrobenzoyl chloride solution dropwise to the stirring m-phenylenediamine solution over 30 minutes.
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Allow the reaction to warm to room temperature and stir for 12-18 hours.
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Monitor the reaction to completion using Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude nitro-intermediate. Purify via column chromatography if necessary.
Step 2: 4-Amino-N-(3-aminophenyl)benzamide Synthesis (Reduction)
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Dissolve the crude N-(3-aminophenyl)-4-nitrobenzamide from Step 1 in ethanol or ethyl acetate.
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Add 10% Palladium on carbon (Pd/C) catalyst (approx. 5-10% by weight).
-
Place the reaction vessel under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.
-
Monitor the reaction by TLC until the starting material is fully consumed.
-
Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with additional solvent.
-
Concentrate the filtrate in vacuo to yield the final product, 4-Amino-N-(3-aminophenyl)benzamide.
Applications in Research and Drug Development
The unique structure of 4-Amino-N-(3-aminophenyl)benzamide makes it a molecule of high interest in the field of drug discovery, primarily as a scaffold or fragment.
3.1. Scaffold for Targeted Inhibitors
Benzamide derivatives are integral to the development of pharmaceuticals, including drugs with anti-inflammatory and analgesic properties.[] The core structure of 4-Amino-N-(3-aminophenyl)benzamide serves as a foundational scaffold for building more potent and selective inhibitors against various enzyme classes. For instance, related benzamide structures have been successfully utilized to develop potent inhibitors of:
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Histone Deacetylases (HDACs): The aminophenyl group can act as the zinc-binding group essential for inhibiting HDAC enzymes, a key target in oncology.[9]
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DNA Methyltransferases (DNMTs): Analogues of this compound have been designed as inhibitors of DNMTs, which are crucial epigenetic regulators implicated in cancer.[10]
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Antitumor Agents: A related isomer, 4-amino-N-(2'-aminophenyl)-benzamide, has demonstrated preferential activity in slowly growing tumors, highlighting the therapeutic potential of this chemical class.[11]
3.2. Utility in Fragment-Based Drug Design (FBDD)
Fragment-Based Drug Design (FBDD) is a powerful method for lead discovery where small, low-complexity molecules ("fragments") that bind weakly to a biological target are identified and optimized into potent leads.[12] 4-Amino-N-(3-aminophenyl)benzamide is an excellent candidate for inclusion in an FBDD library due to its:
-
Low Molecular Weight: Conforms to the "Rule of Three" often applied to fragments.
-
Hydrogen Bonding Potential: The two amine groups and the amide linkage provide multiple hydrogen bond donor and acceptor sites.
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Vectors for Growth: The amine functionalities serve as chemical handles for synthetic elaboration, allowing chemists to "grow" the fragment into a larger, higher-affinity molecule based on structural data.[12]
Caption: Conceptual binding mode of the benzamide fragment in a protein active site.
Experimental Protocol: Biophysical Binding Assay (SPR)
To validate the binding of a fragment like 4-Amino-N-(3-aminophenyl)benzamide to a target protein, biophysical methods are essential. Surface Plasmon Resonance (SPR) is a label-free technique used to measure binding affinity and kinetics in real-time.
Objective: To determine the equilibrium dissociation constant (Kᴅ) of 4-Amino-N-(3-aminophenyl)benzamide for a target protein (e.g., a protein kinase).
Methodology:
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Immobilization: Covalently immobilize the target protein onto a sensor chip (e.g., a CM5 chip via amine coupling) to a target density of 8,000-12,000 Response Units (RU). Use a reference flow cell that has been activated and deactivated to serve as a control.
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Analyte Preparation: Prepare a stock solution of 4-Amino-N-(3-aminophenyl)benzamide in 100% DMSO. Create a serial dilution series of the compound in running buffer (e.g., HBS-EP+) with a final DMSO concentration of ≤1%. Concentrations should typically range from 1 µM to 500 µM for fragment screening.
-
Binding Analysis:
-
Inject the series of compound concentrations over the protein and reference surfaces at a constant flow rate (e.g., 30 µL/min).
-
Monitor the change in RU over time to generate sensorgrams.[12]
-
Include several buffer-only injections for double referencing.
-
-
Data Processing:
-
Subtract the reference flow cell signal from the active flow cell signal.
-
Subtract the average signal from the buffer-only injections.
-
-
Affinity Determination: Plot the steady-state response against the compound concentration and fit the data to a 1:1 steady-state binding model to determine the Kᴅ.[12]
Safety, Handling, and Toxicology
| Hazard Route | Potential Effects | Recommended Precautions |
| Inhalation | Harmful if inhaled; may cause respiratory tract irritation.[14][15] | Handle only in a certified chemical fume hood.[13] Use a NIOSH-approved respirator if dust generation is unavoidable.[13] |
| Skin Contact | May cause skin irritation.[4][14] Potential for harmful absorption through the skin.[15] | Wear nitrile gloves and a lab coat.[16] Avoid all personal contact.[14] |
| Eye Contact | Causes eye irritation.[4][14] | Wear chemical safety goggles.[16] Ensure an eyewash station is accessible.[16] |
| Ingestion | Harmful if swallowed.[14] | Do not eat, drink, or smoke in the laboratory.[16] Wash hands thoroughly after handling.[16] |
| Chronic Effects | Aromatic amines as a class are suspected of causing genetic defects or carcinogenicity.[13] | Minimize exposure through engineering controls and strict adherence to PPE protocols. |
-
Storage: Keep in a tightly closed container in a dry, cool, and well-ventilated place.[4][16]
-
Disposal: All waste materials must be treated as hazardous chemical waste and disposed of according to institutional and local regulations.[13]
Conclusion
4-Amino-N-(3-aminophenyl)benzamide is a chemical entity with significant untapped potential. While its primary value lies in its role as a molecular building block and a fragment for drug discovery, its well-defined structure and versatile reactivity make it a compound of interest for broader chemical synthesis. Its dual amine functionalities on separate phenyl rings provide a unique geometric and electronic profile that medicinal chemists can exploit to design novel ligands with high specificity and affinity for a range of biological targets. Proper understanding of its synthesis, handling, and application in modern screening techniques is paramount for any researcher looking to leverage this promising scaffold.
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Benzamide, 4-amino-N-(3-aminophenyl)- - Substance Details - SRS | US EPA. [Link]
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Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. PubMed Central. [Link]
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Synthesis, toxicity, and therapeutic efficacy of 4-amino-N-(2'-aminophenyl)-benzamide: a new compound preferentially active in slowly growing tumors. Journal of Cancer Research and Clinical Oncology. [Link]
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